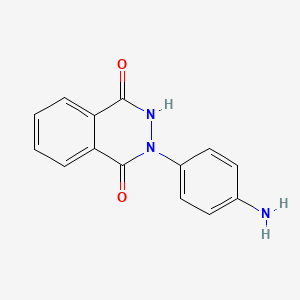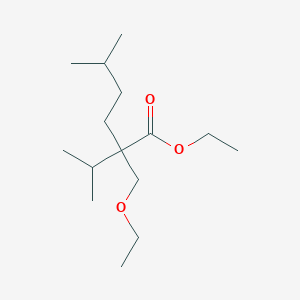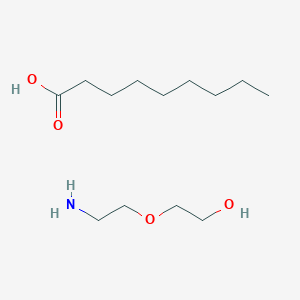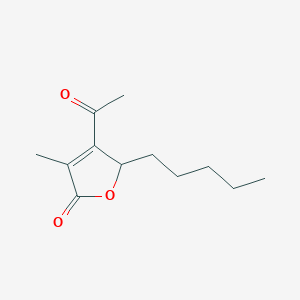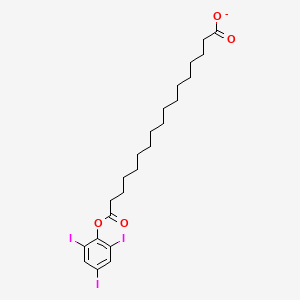
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate: is a synthetic chemical compound characterized by the presence of a heptadecanoate chain attached to a phenoxy group substituted with three iodine atoms at positions 2, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate typically involves the esterification of 17-oxoheptadecanoic acid with 2,4,6-triiodophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the heptadecanoate chain, converting it to a hydroxyl group.
Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Conversion to 17-hydroxy-17-(2,4,6-triiodophenoxy)heptadecanoate.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for use in organic synthesis and materials science.
Biology: In biological research, 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound’s iodinated phenoxy group makes it a candidate for use in radiolabeling and imaging studies, particularly in the development of contrast agents for medical imaging techniques such as computed tomography (CT) scans.
Industry: In industrial applications, the compound is explored for its potential use in the development of specialty chemicals and materials, including flame retardants and polymer additives.
Mécanisme D'action
The mechanism of action of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phenoxy and heptadecanoate moieties. The iodine atoms in the phenoxy group can enhance the compound’s binding affinity to certain targets, potentially leading to inhibitory or modulatory effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
17-Oxo-17-(2,4,6-tribromophenoxy)heptadecanoate: Similar structure but with bromine atoms instead of iodine.
17-Oxo-17-(2,4,6-trichlorophenoxy)heptadecanoate: Similar structure but with chlorine atoms instead of iodine.
17-Oxo-17-(2,4,6-trifluorophenoxy)heptadecanoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine atoms confer unique properties, such as higher atomic mass and radiopacity, making the compound particularly useful in imaging applications. Additionally, the electronic effects of iodine can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its halogenated counterparts.
Propriétés
Numéro CAS |
500711-81-9 |
|---|---|
Formule moléculaire |
C23H32I3O4- |
Poids moléculaire |
753.2 g/mol |
Nom IUPAC |
17-oxo-17-(2,4,6-triiodophenoxy)heptadecanoate |
InChI |
InChI=1S/C23H33I3O4/c24-18-16-19(25)23(20(26)17-18)30-22(29)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(27)28/h16-17H,1-15H2,(H,27,28)/p-1 |
Clé InChI |
ZOSNRCZWKCHXAR-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCCC(=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


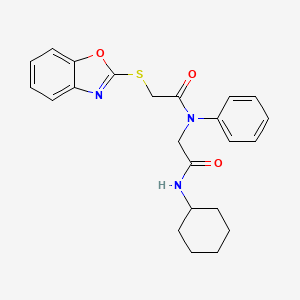
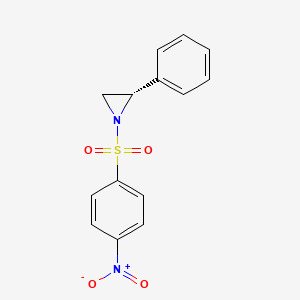
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
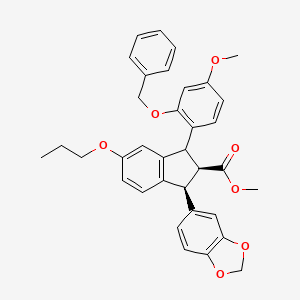
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
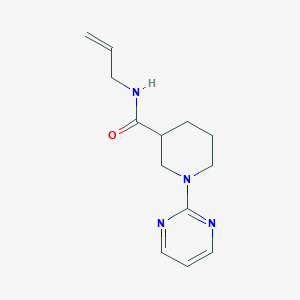
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
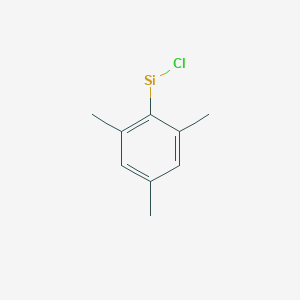
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
